Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate
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Overview
Description
Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate is an organic compound with a unique structure that includes a cyclohexene ring, a hydrazinecarboxylate group, and an ethyl ester
Preparation Methods
The synthesis of Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate typically involves a multi-step process. One common method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl chloroformate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
Chemical Reactions Analysis
Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The hydrazinecarboxylate group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazinecarboxylate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal applications .
Comparison with Similar Compounds
Ethyl 2-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)hydrazinecarboxylate can be compared with similar compounds such as:
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl derivatives: These compounds share the cyclohexene ring structure but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Hydrazinecarboxylate esters: These compounds have similar hydrazinecarboxylate groups but differ in their ester moieties, affecting their solubility and biological activity.
This compound stands out due to its unique combination of structural features, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl N-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]carbamate |
InChI |
InChI=1S/C11H18N2O3/c1-4-16-10(15)13-12-8-5-9(14)7-11(2,3)6-8/h5,12H,4,6-7H2,1-3H3,(H,13,15) |
InChI Key |
GMOMCVQHDUVJLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC1=CC(=O)CC(C1)(C)C |
Origin of Product |
United States |
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